![molecular formula C32H34N2O7 B1179610 Scutebarbatine A CAS No. 176520-13-1](/img/structure/B1179610.png)
Scutebarbatine A
Overview
Description
Scutebarbatine A is a major alkaloid found in Scutellaria barbata . It is described as 2,4-Octadienoic acid, (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-(acetyloxy)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-ylester, (2E,4E) .
Physical And Chemical Properties Analysis
Scutebarbatine A is a powder . Its molecular weight is 558.62 . The product is advised for R&D use only and not for medicinal, household, or other use .
Scientific Research Applications
Antitumor Activity on Lung Carcinoma
Scutebarbatine A (SBT-A) has been found to have significant antitumor effects on human lung carcinoma A549 cells . It has been shown to induce apoptosis in these cells in a concentration-dependent manner . The mechanism of action involves up-regulating the expressions of cytochrome c, caspase-3 and 9, and down-regulating the levels of Bcl-2 in A549 cells . This suggests that SBT-A could be a potential therapeutic agent for lung cancer.
Induction of Apoptosis in Cancer Cells
SBT-A induces dose-dependent apoptosis, specifically in cancer cells . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . This suggests that SBT-A works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .
Traditional Medicine Applications
Scutellaria barbata, the plant from which SBT-A is derived, has been used in traditional medicine for the treatment of various conditions . These include inflamed throat, severe pain, edema, jaundice, and snake bites . Given its ability in clearing away heat and toxic material, promoting blood circulation for removing blood stasis, and inducing diuresis to reduce edema , SBT-A could potentially have applications in these areas as well.
Mechanism of Action
Target of Action
Scutebarbatine A, a major diterpenoid produced in the leaves of Scutellaria barbata , primarily targets cancer cells . It specifically induces apoptosis in human colon cancer cells and lung carcinoma A549 cells The major class of proteins down-regulated by Scutebarbatine A are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins .
Mode of Action
Scutebarbatine A interacts with its targets by inhibiting the IAPs . This inhibition releases the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells . It also triggers apoptosis via the activation of MAPK and ER stress .
Biochemical Pathways
Scutebarbatine A affects the apoptosis pathway in cancer cells. It up-regulates the expressions of cytochrome c, caspase-3 and 9, and down-regulates the levels of Bcl-2 . These changes lead to the induction of apoptosis, specifically in cancer cells .
Result of Action
The result of Scutebarbatine A’s action is the induction of apoptosis, specifically in cancer cells . This is achieved through the up-regulation of cytochrome c, caspase-3 and 9, and the down-regulation of Bcl-2 . It has a notable antitumor effect on A549 cancer via mitochondria-mediated apoptosis .
Safety and Hazards
Users are advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
With the knowledge of the genes that make up the biochemical pathway behind the anti-cancer activity of Scutebarbatine A, researchers are close to being able to synthesize larger quantities of compounds more rapidly and sustainably by using a host such as yeast . This could lead to the development of new anti-cancer medicines .
properties
IUPAC Name |
[(1R,2S,3R,4R,4aS,8aR)-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O7/c1-20-8-5-11-24-30(2,13-12-21-16-25(35)39-19-21)32(4,38)27(41-29(37)23-10-7-15-34-18-23)26(31(20,24)3)40-28(36)22-9-6-14-33-17-22/h6-10,12-18,24,26-27,38H,5,11,19H2,1-4H3/b13-12+/t24-,26+,27+,30-,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCKNUOZCOKYOO-JUJIBZTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scutebarbatine A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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